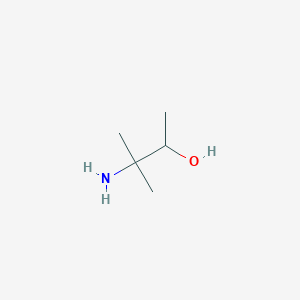

3-Amino-3-methyl-2-butanol

Description

Significance of Amino Alcohols in Contemporary Organic Chemistry

Amino alcohols are a significant class of organic compounds distinguished by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This bifunctionality is central to their chemical reactivity and versatility, allowing them to participate in a wide array of chemical reactions typical of both amines and alcohols. alfa-chemistry.com Their structure, containing hydrophilic amino and hydroxyl groups, generally renders them highly soluble in water. alfa-chemistry.com

In the landscape of contemporary organic chemistry, amino alcohols serve as crucial building blocks and intermediates for the synthesis of more complex molecules. wikipedia.orgscbt.com They are fundamental in the creation of numerous pharmaceuticals, natural products, and agrochemicals. researchgate.netopenaccesspub.org For instance, many amino acids and peptides contain both hydroxyl and amino functionalities and can be converted into synthetically important amino alcohols. alfa-chemistry.com These compounds are instrumental as chiral ligands and auxiliaries in asymmetric catalysis, a field dedicated to selectively producing a single stereoisomer of a chiral product. alfa-chemistry.com Beyond synthesis, their applications extend to materials science, where they are used to develop polymers and surfactants, and in industrial settings as solvents, corrosion inhibitors, and high-boiling bases. alfa-chemistry.comscbt.com

Scope and Relevance of 3-Amino-3-methyl-2-butanol in Academic Contexts

This compound, a specific member of the amino alcohol family, holds particular relevance in academic and industrial research. Its molecular structure, featuring an amino group and a hydroxyl group on a branched butanol backbone, makes it a valuable intermediate in organic synthesis. The compound is utilized as a building block for creating a variety of other organic compounds and biologically active molecules.

In research settings, this compound is employed in the synthesis of specialty chemicals and as a reagent in various chemical processes. Its dual functional groups allow it to engage in reactions such as oxidation, reduction, and substitution, enabling the synthesis of diverse molecular architectures. The compound's utility is noted in the preparation of pharmaceuticals, including antiviral and anticancer agents, highlighting its importance in medicinal chemistry research. Furthermore, it finds application in industrial contexts, for example, as a component in lubricant additives where it functions as a corrosion inhibitor.

Chemical and Physical Properties of this compound

The following tables provide key data points for this compound.

Table 1: Identifiers and Formula

| Identifier | Value |

|---|---|

| IUPAC Name | 3-amino-3-methylbutan-2-ol nih.gov |

| CAS Number | 13325-14-9 nih.gov |

| Molecular Formula | C5H13NO nih.gov |

| InChI Key | RICKMFQXMYMBNY-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 103.16 g/mol nih.gov |

| Melting Point | 155-156 °C |

| Boiling Point | 179.2 °C at 760 mmHg |

| Purity | 95% sigmaaldrich.comchemsrc.com |

| Physical Form | Liquid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICKMFQXMYMBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 Methyl 2 Butanol

Classical Chemical Synthesis Routes

Reduction of Nitro Precursors to Amino Groups

One of the fundamental approaches to synthesizing primary amines is the reduction of a nitro group. In the context of 3-amino-3-methyl-2-butanol, this would involve the synthesis of the corresponding nitro alcohol precursor, 3-methyl-3-nitro-2-butanol, followed by its reduction.

The synthesis of β-nitro alcohols can be accomplished through the Henry reaction (nitroaldol reaction), which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. For the synthesis of 3-methyl-3-nitro-2-butanol, 2-nitropropane (B154153) would be reacted with acetaldehyde.

Once the nitro alcohol precursor is obtained, the nitro group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Ra-Ni) under a hydrogen atmosphere. Other reducing agents like lithium aluminum hydride (LiAlH₄) or iron in acidic media can also be employed. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is often preferred for its milder reaction conditions and chemoselectivity.

Illustrative Reaction Scheme: Step 1: Nitroaldol Reaction CH₃CH(O) + (CH₃)₂CHNO₂ → HOCH(CH₃)C(CH₃)₂NO₂

Step 2: Reduction of the Nitro Group HOCH(CH₃)C(CH₃)₂NO₂ + [H] → HOCH(CH₃)C(CH₃)₂NH₂

| Precursor | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (atm) |

| 3-Methyl-3-nitro-2-butanol | H₂ | Pd/C | Ethanol (B145695) | 25-50 | 1-5 |

| 3-Methyl-3-nitro-2-butanol | LiAlH₄ | - | THF | 0-25 | 1 |

| 3-Methyl-3-nitro-2-butanol | Fe/HCl | - | Water/Ethanol | 80-100 | 1 |

Oxime Reduction Pathways

Another established method for the synthesis of primary amines is the reduction of oximes. This pathway would commence with the oximation of a suitable ketone precursor, 3-hydroxy-3-methyl-2-butanone (B89657), to form the corresponding oxime, 3-hydroxy-3-methyl-2-butanone oxime. This reaction is typically carried out by treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base.

The subsequent reduction of the oxime to the amine can be achieved using several reducing agents. Catalytic hydrogenation over Raney nickel or palladium on carbon is a common method. Alternatively, chemical reducing agents such as sodium in ethanol (a dissolving metal reduction) or lithium aluminum hydride can be utilized. The stereochemical outcome of the reduction can sometimes be influenced by the choice of reagents and reaction conditions.

Illustrative Reaction Scheme: Step 1: Oximation HO-C(CH₃)₂-C(=O)-CH₃ + NH₂OH·HCl → HO-C(CH₃)₂-C(=NOH)-CH₃

Step 2: Oxime Reduction HO-C(CH₃)₂-C(=NOH)-CH₃ + [H] → HO-C(CH₃)₂-CH(NH₂)-CH₃

| Precursor | Reducing Agent | Solvent | Temperature (°C) |

| 3-Hydroxy-3-methyl-2-butanone oxime | H₂/Raney Ni | Ethanol | 50-80 |

| 3-Hydroxy-3-methyl-2-butanone oxime | Na/Ethanol | Ethanol | 78 |

| 3-Hydroxy-3-methyl-2-butanone oxime | LiAlH₄ | THF | 0-66 |

Ammoniation Reduction Strategies

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming amines from carbonyl compounds. wikipedia.org In the synthesis of this compound, this strategy would involve the reaction of an α-hydroxy ketone, 3-hydroxy-3-methyl-2-butanone, with ammonia (B1221849) in the presence of a reducing agent. unacademy.com

The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the iminium ion in the presence of the starting ketone. commonorganicchemistry.com Catalytic hydrogenation can also be used as the reduction step. This one-pot procedure is highly efficient for the synthesis of a wide range of amines. organic-chemistry.org

Illustrative Reaction Scheme: HO-C(CH₃)₂-C(=O)-CH₃ + NH₃ + [H] → HO-C(CH₃)₂-CH(NH₂)-CH₃

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | pH |

| 3-Hydroxy-3-methyl-2-butanone | Ammonia | NaBH₃CN | Methanol | 6-7 |

| 3-Hydroxy-3-methyl-2-butanone | Ammonium (B1175870) Acetate | NaBH(OAc)₃ | Dichloroethane | - |

| 3-Hydroxy-3-methyl-2-butanone | Ammonia/H₂ | Raney Ni | Ethanol | - |

Multi-step Synthetic Approaches

The synthesis of this compound can also be envisioned through multi-step sequences that allow for greater control over stereochemistry and functional group compatibility. A plausible multi-step approach could start from a readily available chiral precursor, such as an amino acid, to install the desired stereochemistry.

For instance, a synthesis could commence with the protection of the amino group of an amino acid, followed by the reduction of the carboxylic acid to a primary alcohol. Subsequent functional group manipulations, such as oxidation to an aldehyde or ketone and then addition of a methyl group via a Grignard reagent, could lead to the carbon skeleton of the target molecule. The final steps would involve deprotection of the amino group.

Alternatively, a route could begin with a simple alkene, such as 2-methyl-2-butene. Epoxidation followed by ring-opening with an amine nucleophile would introduce the amino and hydroxyl groups in a vicinal relationship. The regioselectivity of the ring-opening would be a key consideration in this approach.

Protecting Group Strategies in Organic Synthesis

In the synthesis of multifunctional molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. Both the amino and hydroxyl groups can be reactive under various conditions, and their temporary masking allows for selective transformations at other parts of the molecule.

Amino Group Protection: Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is readily removed with acid, such as trifluoroacetic acid (TFA). fishersci.co.ukorganic-chemistry.org

Cbz Group: The Cbz group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to acidic and basic conditions. total-synthesis.com It is most commonly removed by catalytic hydrogenolysis, which involves hydrogenation over a palladium catalyst. organic-chemistry.org

Hydroxyl Group Protection: The hydroxyl group can be protected as an ether (e.g., benzyl ether, silyl (B83357) ether) or an ester. The choice of protecting group depends on the required stability and the conditions for its removal. For example, a benzyl ether can be removed by hydrogenolysis, often concurrently with a Cbz group, while silyl ethers are typically cleaved with fluoride (B91410) ion sources.

| Functional Group | Protecting Group | Reagent for Protection | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl (Boc) | (Boc)₂O | Acid (e.g., TFA, HCl) |

| Amino | Benzyloxycarbonyl (Cbz) | Cbz-Cl | H₂/Pd-C |

| Hydroxyl | Benzyl (Bn) | Benzyl bromide, NaH | H₂/Pd-C |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) |

Purification and Isolation Techniques in Chemical Synthesis

The final stage of any synthesis is the purification and isolation of the desired product in a high state of purity. For a polar and potentially water-soluble compound like this compound, a combination of techniques may be necessary.

Distillation: If the compound is a liquid with sufficient thermal stability, distillation can be an effective method for purification, especially for removing non-volatile impurities. Vacuum distillation is often employed for higher boiling point compounds to prevent decomposition.

Crystallization: If the product or a salt derivative is a solid, crystallization is a powerful purification technique. youtube.com This method relies on the differences in solubility between the desired compound and impurities in a given solvent system. By carefully selecting the solvent and controlling the cooling rate, highly pure crystals can be obtained. For amino alcohols, forming a salt with an acid (e.g., hydrochloric acid or oxalic acid) can often facilitate crystallization. google.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption on a stationary phase. column-chromatography.com For amino alcohols, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. Due to the basic nature of the amino group, it can sometimes interact strongly with acidic silica gel, leading to tailing of peaks. In such cases, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the chromatographic performance. Reversed-phase chromatography, where the stationary phase is nonpolar, can also be an effective purification method. nih.gov

Stereoselective Synthesis of this compound and Related Amino Alcohols

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino alcohols. Methodologies range from the separation of racemic mixtures to the direct, asymmetric construction of the desired stereoisomers using chiral catalysts, reagents, or auxiliaries.

Chiral resolution is a classical yet effective method for separating a racemic mixture (an equal mixture of both enantiomers) of a chiral compound. This technique typically involves the use of an enantiomerically pure resolving agent to convert the enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. york.ac.uknih.govtcichemicals.com

For amino alcohols, which are basic, acidic chiral resolving agents are commonly employed. The reaction of the racemic amino alcohol with a single enantiomer of a chiral acid forms two diastereomeric salts. One of these salts will typically be less soluble in a given solvent and will crystallize out, allowing for its separation. The resolved salt is then treated with a base to liberate the enantiomerically pure amino alcohol.

A common strategy for a related compound, (R)-3-aminobutanol, involves reacting the racemic mixture with an acidic chiral resolving agent to form diastereomeric salts, which are then separated. google.com This principle is broadly applicable to other amino alcohols.

| Resolving Agent | Type | Application Example |

| Tartaric Acid | Acidic | Separation of racemic amines and amino alcohols. vcu.edu |

| Mandelic Acid | Acidic | Resolution of racemic 1-phenylethylamine (B125046) and other amines. vcu.edu |

| Camphorsulfonic Acid | Acidic | Used for resolving various racemic bases. google.com |

| Malic Acid | Acidic | A naturally occurring chiral acid used in resolution. google.com |

Asymmetric hydrogenation is a powerful technique that converts a prochiral substrate, such as a ketone, imine, or alkene, into a chiral product by adding hydrogen across a double bond using a chiral catalyst. wikipedia.org This method is highly efficient as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product.

For the synthesis of chiral amino alcohols, a key strategy is the asymmetric hydrogenation of α-amino ketones. Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), complexed with chiral phosphine (B1218219) ligands, are highly effective. nih.govsjtu.edu.cn These catalysts create a chiral environment that forces the hydrogen to add to one face of the substrate preferentially, leading to high enantiomeric excess (ee). The Noyori asymmetric hydrogenation, which often utilizes Ru-BINAP catalytic systems, is a benchmark in this field for the reduction of ketones to alcohols. vcu.eduwikipedia.org

| Catalyst System | Substrate Type | Key Features |

| Rhodium-Phosphine Complexes | α-Amino Ketones | Effective for synthesizing 1,2-amino alcohols with good yields and enantioselectivities. nih.gov |

| Ruthenium-BINAP Complexes | Ketones, β-Keto-Esters | Widely used for high enantioselectivity; a cornerstone of asymmetric synthesis. vcu.edu |

| Iridium-based Catalysts | Imines | Used in transfer hydrogenation to produce chiral amines. |

The enantioselective reduction of a prochiral ketone precursor is a direct and widely used method for synthesizing chiral alcohols. wikipedia.org For this compound, the corresponding ketone would be 3-amino-3-methyl-2-butanone. The reduction of the carbonyl group can be controlled to produce either the (R) or (S) alcohol.

Several methods are prominent:

Catalytic Reduction: As mentioned above, transition metal-catalyzed asymmetric hydrogenation (e.g., Noyori hydrogenation) is a premier method. wikipedia.orgwikipedia.org

Chiral Borane (B79455) Reagents: Stoichiometric chiral reducing agents, such as those prepared from borane and chiral amino alcohols, can achieve high enantioselectivity. rsc.org The Midland Alpine borane reduction, which uses a chiral organoborane derived from α-pinene, is another well-known example. wikipedia.org

Oxazaborolidine Catalysis (CBS Reduction): A catalytic amount of a chiral oxazaborolidine, in conjunction with a stoichiometric borane source, can effectively reduce ketones with high enantioselectivity and predictable stereochemistry. wikipedia.orgmdpi.com This method is widely applicable to a range of aromatic and aliphatic ketones. mdpi.com

When a molecule already contains one or more chiral centers, the introduction of a new stereocenter can be influenced by the existing ones. A diastereoselective reaction is one in which one diastereomer is preferentially formed over others. This strategy is crucial for synthesizing compounds with multiple stereocenters, like certain amino alcohols.

One approach involves reacting a ketone with a chiral reagent to create a mixture of diastereomers, which can then be separated. For instance, reacting butyl ketol with the chiral reagent (R)-1-methylbenzylamine produces a pair of diastereomeric epimers that can be separated. google.com Another powerful method is biocatalysis, where enzymes like ketoreductases (KREDs) can exhibit extremely high diastereoselectivity. In the synthesis of a related amino cyclobutanol, a KRED was used to reduce a ketone, resulting in a diastereomeric ratio of approximately 98:2. acs.orgnih.gov

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. york.ac.ukwikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This is a robust and reliable method for controlling stereochemistry. nih.govresearchgate.net

Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov Examples include:

Evans' Oxazolidinones: Widely used to direct asymmetric alkylations, aldol (B89426) reactions, and other transformations of carboxylic acid derivatives. nih.govresearchgate.net

Pseudoephedrine Amides: Serve as effective auxiliaries for the asymmetric alkylation of enolates, where the product configuration is directed by the auxiliary's structure. wikipedia.org

Camphorsultam (Oppolzer's Sultam): Used to control stereochemistry in various reactions, including Michael additions and the synthesis of oxazoline (B21484) rings. wikipedia.org

| Chiral Auxiliary | Origin/Type | Typical Reactions |

| Evans' Oxazolidinones | Amino acid-derived | Asymmetric aldol reactions, alkylations. nih.govresearchgate.net |

| Pseudoephedrine | Natural product | Asymmetric alkylation of amides. wikipedia.org |

| Camphorsultam | Terpene-derived | Michael additions, Diels-Alder reactions. wikipedia.org |

| 8-Phenylmenthol | Terpene-derived | Asymmetric synthesis. wikipedia.org |

Asymmetric catalysis using transition metal complexes is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high efficiency and enantioselectivity. nih.govcolab.wsnih.gov The fundamental principle involves a central metal atom (e.g., Ru, Rh, Ir, Cu, Pd) coordinated to a chiral ligand. This chiral complex then catalyzes a reaction, transferring its stereochemical information to the product. wikipedia.org

This field encompasses a broad range of transformations relevant to amino alcohol synthesis:

Asymmetric Hydrogenation: As detailed previously, complexes like Ru-BINAP and Rh-DIPAMP are classic examples used for reducing ketones and imines. vcu.eduwikipedia.org

Asymmetric Transfer Hydrogenation: This process uses readily available hydrogen donors like isopropanol (B130326) or formic acid instead of hydrogen gas. wikipedia.org Ruthenium complexes are often employed for this purpose.

Asymmetric Amination: Involves the addition of an amine to a double bond or substitution reaction. Copper-catalyzed propargylic substitution has emerged as a robust method to create sterically congested carbon-nitrogen bonds, providing access to chiral β-amino alcohols. nih.gov

Borrowing Hydrogen Amination: An iridium-catalyzed reaction can convert racemic diols into enantiopure β-amino α-tertiary alcohols through a dynamic kinetic resolution pathway. nih.gov

Biocatalytic and Enzymatic Synthesis of Amino Alcohols

The versatility of enzymes as catalysts has paved the way for innovative synthetic routes to chiral amino alcohols. These biocatalytic transformations often exhibit high regio- and enantioselectivity, operating under mild conditions and minimizing the need for protecting groups and harsh reagents commonly employed in conventional organic synthesis. semanticscholar.orgrsc.org Key enzymatic strategies applicable to the synthesis of vicinal amino alcohols include enzymatic hydrolysis, microbial fermentation, and stereoselective enzymatic transformations.

Enzymatic Hydrolysis for Chiral Amino Alcohol Production

Enzymatic hydrolysis, particularly kinetic resolution, is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique utilizes the stereoselective nature of enzymes, such as lipases, to preferentially catalyze the hydrolysis of an ester derivative of one enantiomer, leaving the other enantiomer unreacted.

While specific studies on the enzymatic hydrolysis for the production of this compound are not extensively documented, the principle can be applied to its synthesis. A common approach involves the acylation of the racemic amino alcohol, followed by selective hydrolysis of one of the resulting ester enantiomers. Lipases are particularly well-suited for this purpose due to their broad substrate tolerance and high enantioselectivity in non-aqueous media. For instance, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently used for the resolution of various chiral alcohols and amines.

The general scheme for such a resolution is depicted below:

The success of this method hinges on the selection of the appropriate lipase (B570770), acylating agent, and reaction conditions to achieve high enantiomeric excess (e.e.) and yield.

Table 1: Key Parameters in Enzymatic Hydrolysis for Chiral Resolution

| Parameter | Description | Typical Values/Conditions |

| Enzyme | Type of lipase or esterase used for selective hydrolysis. | Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), Porcine pancreatic lipase (PPL) |

| Substrate | Racemic mixture of the acylated amino alcohol. | N-acetyl, N-butoxycarbonyl (N-Boc) derivatives |

| Solvent | Organic solvent to solubilize substrates and facilitate enzyme activity. | Toluene, hexane, tert-butyl methyl ether (TBME) |

| Temperature | Optimal temperature for enzyme activity and stability. | 25-50 °C |

| pH | pH of the aqueous phase (if present) to maintain enzyme activity. | 6.0-8.0 |

Microbial Fermentation Pathways to Related Amino Alcohols

Microbial fermentation offers a whole-cell biocatalytic approach for the production of chemicals from renewable feedstocks. While direct fermentation routes to this compound have not been established, engineered microbial pathways for the production of structurally related butanol isomers and other amino alcohols provide a proof of concept.

For example, engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed to produce 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol from amino acid biosynthetic pathways. nih.govresearchgate.net These pathways typically involve the overexpression of 2-keto acid decarboxylases and alcohol dehydrogenases. A hypothetical pathway for this compound could be envisioned starting from a suitable keto-acid precursor, which would then be aminated and reduced by engineered enzymes within a microbial host.

The development of such a pathway would require significant metabolic engineering efforts, including:

Host Strain Selection: Choosing a microbial host with a suitable metabolic background and tolerance to the target product.

Pathway Design: Identifying and assembling the necessary enzymatic steps from a precursor metabolite.

Enzyme Engineering: Modifying enzymes to improve their activity, selectivity, and stability for the specific substrates and products.

Fermentation Optimization: Fine-tuning process parameters such as media composition, temperature, and aeration to maximize product titer and yield.

Table 2: Engineered Microbial Strains for Higher Alcohol Production

| Microorganism | Target Product | Key Engineered Enzymes | Precursor |

| Escherichia coli | 3-Methyl-1-butanol | 2-Keto acid decarboxylase, Alcohol dehydrogenase | L-Leucine |

| Corynebacterium glutamicum | 2-Methyl-1-butanol | 2-Keto acid decarboxylase, Alcohol dehydrogenase | L-Isoleucine |

| Saccharomyces cerevisiae | Isobutanol | 2-Keto acid decarboxylase, Alcohol dehydrogenase | L-Valine |

Stereoselective Enzymatic Transformations

The direct, stereoselective synthesis of chiral amino alcohols from prochiral precursors represents a highly efficient and atom-economical approach. Enzymes such as transaminases and imine reductases are particularly powerful for this purpose.

Transaminases (TAs) catalyze the transfer of an amino group from an amino donor to a keto substrate. For the synthesis of this compound, a suitable hydroxy ketone precursor would be required. The stereochemical outcome of the reaction is determined by the specific transaminase used, with both (R)- and (S)-selective enzymes being available. A significant challenge for the synthesis of tertiary amino alcohols like this compound is the steric hindrance around the carbonyl group of the precursor, which can limit the accessibility of the enzyme's active site. However, enzyme engineering and screening of diverse microbial sources can identify transaminases capable of accepting bulky substrates.

Imine Reductases (IREDs) , also known as reductive aminases, catalyze the reduction of an imine or the reductive amination of a ketone with an amine donor. nih.govresearchgate.net This class of enzymes has shown great promise for the synthesis of a wide range of chiral amines, including those with multiple stereocenters. researchgate.net A potential route to this compound using an IRED would involve the reaction of 3-methyl-2-butanone (B44728) with an amine donor in the presence of the enzyme and a reducing cofactor (typically NADH or NADPH). The stereoselectivity of the reaction would be controlled by the chosen IRED.

Table 3: Enzymes for Stereoselective Synthesis of Chiral Amines

| Enzyme Class | Reaction Type | Substrates | Key Features |

| Transaminases (TAs) | Asymmetric amination | Keto acids, ketones | High enantioselectivity, broad substrate scope, requires an amino donor. |

| Imine Reductases (IREDs) | Reductive amination | Ketones, imines | High enantioselectivity, can be used for the synthesis of secondary and tertiary amines. |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Ketones | Uses ammonia as the amino donor, high atom economy. |

The application of these biocatalytic methodologies holds significant potential for the efficient and sustainable synthesis of this compound and other valuable chiral amino alcohols. Further research focused on enzyme discovery, protein engineering, and pathway optimization will be crucial to realize the full industrial potential of these enzymatic approaches.

Reactivity and Chemical Transformations of 3 Amino 3 Methyl 2 Butanol

Fundamental Reaction Types of Amino Alcohols

Amino alcohols, as a class of compounds, exhibit a rich and varied reactivity profile, engaging in reactions characteristic of both alcohols and amines.

The hydroxyl and amine groups in 3-Amino-3-methyl-2-butanol can undergo oxidation, although the secondary alcohol is typically more susceptible to controlled oxidation under standard laboratory conditions.

Oxidation of the Secondary Hydroxyl Group : The secondary alcohol moiety can be oxidized to form a ketone. fiveable.me This transformation is a common and predictable reaction for secondary alcohols. wikipedia.org A variety of oxidizing agents can be employed for this purpose, with the reaction terminating at the ketone stage as there are no further hydrogens on the carbonyl carbon to be removed. wikipedia.org The product of this reaction is 3-amino-3-methyl-2-butanone. The presence of the amine group requires careful selection of the oxidant to ensure chemoselectivity. nih.gov Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation are often used to prevent unwanted side reactions or overoxidation. fiveable.me

Oxidation of the Primary Amine Functional Group : The primary amine group can also be oxidized, though this process can be more complex and lead to a variety of products including nitroso compounds, oximes, or nitriles, depending on the reagents and conditions. Biocatalytic methods, for instance using an amine oxidase, can achieve the oxidation of primary amines. researchgate.net Due to the higher reactivity of the alcohol group towards many common oxidants, protecting the amine group (e.g., as an amide) is often a necessary strategy before attempting other transformations.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Secondary Alcohol (-CH(OH)-) | Pyridinium chlorochromate (PCC), Swern Oxidation (e.g., DMSO, oxalyl chloride) | Ketone (-C(=O)-) |

| Primary Amine (-NH2) | Amine Oxidase / Strong Oxidants | Various (e.g., Nitroso, Oxime) |

The functional groups present in this compound—a secondary alcohol and a primary amine—are already in a reduced state. Therefore, direct reduction of these groups is not a typical transformation. However, reduction reactions are highly relevant in the context of converting derivatives of the amino alcohol.

Reduction of the Corresponding Ketone : If the secondary alcohol is first oxidized to the ketone (3-amino-3-methyl-2-butanone), this ketone can then be reduced back to the secondary alcohol. This two-step sequence can be useful for stereochemical inversion. fiveable.me Common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reducing ketones to alcohols. solubilityofthings.com

Deoxygenation : A more specialized reduction is the complete removal of the hydroxyl group, known as deoxygenation, to form an alkane. The Barton-McCombie deoxygenation is a radical substitution reaction that can achieve this transformation, though it requires converting the alcohol to a thiocarbonyl derivative first. wikipedia.org

Nucleophilic substitution reactions are a cornerstone of organic chemistry for interconverting functional groups. wikipedia.org In this compound, both the hydroxyl and amino groups can participate in or be the product of such reactions.

Reactions at the Hydroxyl Group : The hydroxyl group is a poor leaving group. To make it susceptible to nucleophilic attack, it must first be converted into a good leaving group. libretexts.org

Under acidic conditions : Protonation of the alcohol by a strong acid (e.g., HBr, HCl) creates a good leaving group, water (H2O). The subsequent departure of water forms a carbocation intermediate, which is then attacked by a nucleophile (e.g., Br-). This proceeds via an SN1 mechanism. libretexts.orgucsb.edu

Conversion to Sulfonate Esters : A common strategy is to convert the alcohol into a tosylate or mesylate by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. ub.edu These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions. ub.edu

The Amino Group as a Nucleophile : The primary amine itself is a good nucleophile due to the lone pair of electrons on the nitrogen atom. fiveable.me It can react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to form secondary or tertiary amines. This is known as N-alkylation. rsc.org

A condensation reaction is one where two molecules combine, usually with the loss of a small molecule like water. stackexchange.com Both functional groups of this compound can participate in important condensation reactions.

Esterification : The hydroxyl group can react with a carboxylic acid in the presence of an acid catalyst to form an ester. This specific type of condensation reaction is known as Fischer esterification. stackexchange.com The reaction is reversible.

Advanced Organic Transformations Involving this compound

The dual functionality of this compound allows it to be used as a scaffold for more complex molecular architectures through the strategic interconversion of its functional groups.

Functional group interconversion (FGI) is a key strategy in multi-step organic synthesis, allowing for the transformation of one functional group into another. organic-chemistry.org this compound serves as a useful starting material for such transformations, primarily by leveraging the reactivity of its hydroxyl group.

The conversion of the alcohol to a better leaving group is the most common preliminary step. As discussed in section 3.1.3, this is readily achieved by converting the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) or by protonation in strong acid. Once activated, the site becomes susceptible to substitution by various nucleophiles, allowing the introduction of new functionalities.

| Starting Group | Reagent(s) | Intermediate | Nucleophile | Final Group | Reaction Type |

| -OH | Thionyl Chloride (SOCl2) | N/A | Cl- (internal) | -Cl | SNi |

| -OH | Phosphorus Tribromide (PBr3) | N/A | Br- | -Br | SN2 |

| -OH | 1. Tosyl Chloride (TsCl), Pyridine | -OTs (Tosylate) | Sodium Azide (B81097) (NaN3) | -N3 (Azide) | SN2 |

| -OH | 1. Mesyl Chloride (MsCl), Et3N | -OMs (Mesylate) | Lithium Chloride (LiCl) | -Cl | SN2 |

| -OH | 1. TsCl, Pyridine | -OTs (Tosylate) | Potassium Cyanide (KCN) | -CN (Nitrile) | SN2 |

This table illustrates how the hydroxyl group of this compound can be replaced by halides, azides, or nitriles. ub.edu The azide group, for instance, can be further reduced to re-form a primary amine, which can be a useful strategy for inverting the stereochemistry at that carbon center. ub.edu Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations highlight the utility of this compound as a versatile synthetic intermediate.

Mechanistic Investigations of Reactions

Detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be understood by examining the well-established mechanisms of reactions involving primary amines and secondary alcohols.

The amino group, with its lone pair of electrons, acts as a nucleophile. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. The mechanism of N-alkylation , for instance, typically proceeds via an SN2 pathway where the amine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide ion. The initial reaction forms a secondary amine, which can be further alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt.

N-acylation with acyl chlorides or anhydrides involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylation agent. This is followed by the elimination of a leaving group (e.g., chloride) to form an amide. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

The hydroxyl group, a secondary alcohol, can also act as a nucleophile, though it is generally less nucleophilic than the primary amine. It can undergo O-alkylation and O-acylation under appropriate conditions. Selective reaction at the hydroxyl group often requires the prior protection of the more reactive amino group. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), allowing the hydroxyl group to be selectively functionalized.

One of the characteristic reactions of 1,2-amino alcohols like this compound is the formation of five-membered heterocyclic rings, such as oxazolidines . This reaction typically occurs with aldehydes or ketones. The mechanism involves the initial formation of a hemiaminal intermediate through the nucleophilic attack of the amino group on the carbonyl carbon. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the hemiaminal carbon, leading to the elimination of a water molecule and the formation of the oxazolidine (B1195125) ring. The reaction is often acid-catalyzed to facilitate the dehydration step.

Computational studies on analogous amino alcohols can provide insights into the reactivity of this compound. Density functional theory (DFT) calculations, for example, can be used to model the transition states and activation energies for reactions with various electrophiles, helping to predict the optimal conditions for specific transformations. The pH of the reaction medium can also significantly influence reactivity; under acidic conditions, the amino group is protonated, which reduces its nucleophilicity.

Synthesis of Derivatives and Analogues via Chemical Modification

The dual functionality of this compound makes it a valuable precursor for the synthesis of a variety of derivatives and analogues. Chemical modifications can be targeted at the amino group, the hydroxyl group, or both, leading to compounds with tailored properties.

N-Substituted Derivatives:

The primary amino group can be readily modified to produce a range of N-substituted derivatives.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can yield secondary and tertiary amines. For example, selective mono-N-alkylation of amino alcohols can be achieved through methods like chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org

N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of amides. These derivatives are often crystalline solids and are useful for characterization.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides.

Urea and Thiourea Derivatives: Reaction with isocyanates or isothiocyanates produces the corresponding ureas and thioureas.

O-Substituted Derivatives:

Modification of the secondary hydroxyl group typically requires protection of the more reactive amino group.

O-Alkylation: After N-protection, the hydroxyl group can be alkylated using reagents like alkyl halides in the presence of a base (Williamson ether synthesis).

O-Acylation (Esterification): The N-protected amino alcohol can be esterified by reaction with acyl chlorides or carboxylic acids under esterification conditions (e.g., Fischer esterification or using coupling agents).

Heterocyclic Derivatives:

The ability of this compound to form heterocyclic structures is a key aspect of its synthetic utility.

Oxazolidines: As mentioned, condensation with aldehydes and ketones is a common method for synthesizing oxazolidine derivatives. These can serve as protective groups for the amino alcohol functionality or as chiral auxiliaries in asymmetric synthesis.

Other Heterocycles: The amino alcohol moiety can be incorporated into more complex heterocyclic systems. For example, amino alcohols can be used as starting materials in the synthesis of various fused heterocyclic systems with potential biological activity.

The following table summarizes some of the common derivatives that can be synthesized from this compound and the typical reagents used.

| Derivative Class | Reagent(s) | Functional Group Formed |

| N-Alkylamines | Alkyl halide, Aldehyde/Ketone + Reducing agent | Secondary/Tertiary Amine |

| N-Acylamides | Acyl chloride, Carboxylic anhydride | Amide |

| N-Sulfonamides | Sulfonyl chloride | Sulfonamide |

| N-Ureas | Isocyanate | Urea |

| O-Alkyl Ethers | Alkyl halide (after N-protection) | Ether |

| O-Acyl Esters | Acyl chloride, Carboxylic acid (after N-protection) | Ester |

| Oxazolidines | Aldehyde, Ketone | Oxazolidine |

Applications of 3 Amino 3 Methyl 2 Butanol in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, 3-Amino-3-methyl-2-butanol provides a pre-defined stereochemical scaffold that can be incorporated into a larger molecular framework. This strategy is fundamental to modern synthetic chemistry, allowing for the efficient construction of complex targets from readily available chiral precursors. The presence of both an amino and a hydroxyl group offers multiple points for chemical modification, enabling its integration into a wide array of molecular architectures through reactions like oxidation, reduction, and substitution.

Construction of Biologically Relevant Molecules

Amino alcohols as a class are crucial intermediates in the synthesis of biologically active molecules and natural products. The structural motif of this compound, containing vicinal amino and alcohol functionalities, is a key feature in numerous biologically significant compounds. Its incorporation into larger structures allows synthetic chemists to build complex molecules that can interact with biological systems, leveraging the specific three-dimensional arrangement of its functional groups. The utility of amino alcohols is well-documented in the creation of a multitude of compounds with pharmaceutical relevance.

Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceuticals frequently relies on the use of chiral building blocks to ensure the final active pharmaceutical ingredient (API) is obtained as a single, desired enantiomer. Amino alcohols are fundamental to the creation of many pharmaceuticals, including noted antiviral and anticancer agents. While specific blockbuster drugs directly incorporating the this compound scaffold are not prominently cited in premier literature, its structural class is vital. For instance, the closely related chiral amino alcohol, (R)-3-aminobutanol, is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir, highlighting the importance of this class of compounds in constructing modern therapeutics. The functional groups of this compound make it a suitable precursor for creating intermediates that can be further elaborated into complex APIs.

Incorporation into Advanced Molecular Scaffolds

The development of novel molecular scaffolds is a central theme in medicinal chemistry and materials science. The rigid, defined stereochemistry of this compound makes it an attractive starting point for such endeavors. It can be used to synthesize heterocyclic structures, such as oxazolidinones, which are not only important in their own right but also serve as foundational scaffolds for further synthetic elaboration. wikipedia.org These scaffolds can be decorated with various substituents to create libraries of compounds for screening for biological activity or novel material properties.

Precursor for Specialty Organic Chemicals

Beyond pharmaceuticals, this compound serves as a precursor for a range of specialty organic chemicals. Its dual functional groups are valuable in industrial applications. For example, amino alcohols are used as components in lubricant additives, where they can function as corrosion inhibitors. They are also employed in the development of polymers and surfactants. The ability to undergo various chemical transformations allows for the synthesis of a diverse range of specialty chemicals tailored for specific industrial or research purposes.

Utilization as a Chiral Auxiliary in Asymmetric Transformations

Perhaps one of the most powerful applications of chiral molecules like this compound is in their use as chiral auxiliaries. In this role, the compound is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org This methodology is a cornerstone of asymmetric synthesis.

Amino alcohols are readily converted into various types of chiral auxiliaries, with oxazolidinones being one of the most famous examples, as popularized by the Evans asymmetric aldol (B89426) reaction. wikipedia.orgnih.gov

Chiral Induction in Stereoselective Reactions

The primary function of a chiral auxiliary is to induce chirality by creating a temporary chiral environment around the reacting center. This forces an incoming reagent to approach from a specific face of the substrate, leading to the preferential formation of one stereoisomer over another.

A key example of this principle is the asymmetric reduction of ketones. Reagents prepared from the combination of borane (B79455) and various chiral amino alcohols have been extensively investigated for the enantioselective reduction of prochiral ketones and oxime ethers. rsc.org In these reactions, the chiral amino alcohol forms a complex with borane, creating a chiral hydride-donating agent. This complex then delivers a hydride to one face of the ketone carbonyl group, leading to the formation of a chiral secondary alcohol with high levels of enantiomeric excess (e.e.), sometimes exceeding 90%. rsc.org While specific data for this compound in this context is not widely published, the performance of other β-amino alcohols in these transformations demonstrates the potential for high stereochemical control. rsc.org

Similarly, chiral auxiliaries derived from amino alcohols are instrumental in stereoselective alkylation and aldol reactions. wikipedia.orgnih.govnii.ac.jp For example, an N-acyloxazolidinone derived from an amino alcohol can be deprotonated to form a chiral enolate. This enolate then reacts with electrophiles, such as alkyl halides or aldehydes, with the bulky substituent of the auxiliary sterically blocking one face of the enolate, thereby directing the electrophile to the opposite face with high diastereoselectivity. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-amino-3-methylbutan-2-ol |

| CAS Number | 13325-14-9 |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Physical Form | Liquid |

| Purity | ≥95% |

Data sourced from commercial supplier information. sigmaaldrich.comcymitquimica.comsigmaaldrich.com

Table 2: General Applications of Chiral Amino Alcohols in Asymmetric Synthesis

| Reaction Type | Role of Amino Alcohol Derivative | Typical Outcome |

|---|---|---|

| Asymmetric Ketone Reduction | Forms a chiral borane complex | High enantioselectivity (e.g., >90% e.e.) |

| Asymmetric Alkylation | Forms a chiral auxiliary (e.g., oxazolidinone) to direct enolate attack | High diastereoselectivity |

| Asymmetric Aldol Reaction | Forms a chiral auxiliary to direct enolate attack on an aldehyde | High diastereoselectivity (syn or anti products) |

| Asymmetric Diels-Alder Reaction | Forms a chiral dienophile | High diastereoselectivity |

This table represents the general utility of the amino alcohol class in asymmetric synthesis. wikipedia.orgrsc.org

Applications in Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful method for synthesizing chiral amines, often relying on a chiral auxiliary to direct the stereochemical outcome of the reduction of an intermediate imine. This process typically involves the temporary attachment of a chiral molecule to the substrate, which biases the delivery of a hydride reagent to one face of the C=N double bond.

However, there is no specific data in the reviewed literature detailing the use of this compound as such a chiral auxiliary. While other amino alcohols are commonly used to form chiral sulfinylimines or other derivatives that guide reductions, the application of this compound for this purpose has not been documented in available research. The synthesis of chiral amines is a widely explored field, with many established protocols, yet this particular compound does not feature among the reported successful auxiliaries.

Methodologies for Auxiliary Cleavage and Recovery

The utility of a chiral auxiliary is critically dependent on its efficient cleavage from the product and its potential for recovery and reuse, which is crucial for process economy and sustainability. Cleavage methods are tailored to the specific linkage between the auxiliary and the substrate, such as hydrolysis of amides and oxazolidinones or mild acidic cleavage of sulfinamide bonds.

As there are no documented examples of this compound being successfully employed as a chiral auxiliary in asymmetric reductive amination, methodologies for its specific cleavage and recovery have not been developed or reported. The absence of this information is a direct consequence of the compound not being established in this synthetic role.

Development as Chiral Ligands in Asymmetric Catalysis

The conversion of chiral amino alcohols into ligands for asymmetric metal catalysis is a widespread and highly successful strategy. The two functional groups—the amine and the alcohol—provide convenient handles for synthesizing a variety of ligand classes, including phosphine-amino-alcohol and oxazoline-based ligands. These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate.

Participation in Metal-Catalyzed Asymmetric Reactions

The performance of a chiral ligand is evaluated by its effectiveness in a metal-catalyzed asymmetric reaction, with key metrics being the yield and enantiomeric excess (e.e.) of the product. Ligands derived from amino alcohols have found broad application in reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. academie-sciences.frnih.gov

Consistent with the lack of synthesized ligands from this compound, there is no research data on their participation in any metal-catalyzed asymmetric reactions. Consequently, no data tables of research findings, such as substrate scope, yield, or enantioselectivity for reactions catalyzed by metal complexes of this compound-derived ligands, can be provided.

Stereochemical Aspects and Chiral Recognition in 3 Amino 3 Methyl 2 Butanol Systems

Enantiomeric and Diastereomeric Considerations

The presence of two stereocenters means that 3-amino-3-methyl-2-butanol can exist as four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and typically have identical physical properties, except for their interaction with plane-polarized light.

The stereoisomers of this compound are:

(2R,3R)-3-Amino-3-methyl-2-butanol

(2S,3S)-3-Amino-3-methyl-2-butanol

(2R,3S)-3-Amino-3-methyl-2-butanol

(2S,3R)-3-Amino-3-methyl-2-butanol

The (2R,3R) and (2S,3S) forms constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) forms make up the second pair. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by methods like chromatography or crystallization.

Principles of Chiral Induction and Stereocontrol

Achieving stereocontrol in the synthesis of a specific stereoisomer of this compound is a central challenge in asymmetric synthesis. Chiral induction is the process where a chiral entity influences the creation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over others. Vicinal amino alcohols, like the target compound, are valuable chiral building blocks, and various strategies have been developed for their stereoselective synthesis. rsc.orgacs.org

Key strategies for stereocontrol in the synthesis of chiral amino alcohols include:

Asymmetric Hydrogenation : Ketone precursors, such as 3-amino-3-methyl-2-butanone, can undergo asymmetric hydrogenation using chiral catalysts, like Ruthenium-BINAP complexes, to produce the desired chiral alcohol.

Enzymatic Resolution : This method separates enantiomers from a racemic mixture. Lipases or transaminases can be used to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure counterpart.

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For instance, N-tert-butanesulfinyl imines can be used as chiral precursors that guide the stereoselective addition of nucleophiles, after which the auxiliary group is removed to yield the chiral amine. nih.gov

Substrate Diastereocontrol : In this approach, an existing chiral center in the substrate molecule directs the formation of a new stereocenter. nih.gov This is particularly relevant when synthesizing diastereomers.

These methods are fundamental in producing enantiomerically pure amino alcohols, which are crucial as chiral ligands and intermediates for pharmaceuticals and other biologically active molecules. rsc.org

Spectroscopic Elucidation of Stereochemistry (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules, including the different isomers of this compound.

Distinguishing Diastereomers: Diastereomers have distinct physical properties, which result in different NMR spectra. The spatial arrangement of atoms in diastereomers is different, leading to variations in the chemical environments of the nuclei. Consequently, the chemical shifts (δ) and coupling constants (J) in their ¹H and ¹³C NMR spectra will differ, allowing for their identification and distinction.

Distinguishing Enantiomers: Enantiomers are indistinguishable by standard NMR because their nuclei have the same chemical environment in an achiral solvent. To resolve enantiomers using NMR, a chiral environment must be introduced. This is achieved through several methods:

Chiral Derivatizing Agents (CDAs) : The amino alcohol is reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MPA), to form two new diastereomeric derivatives (e.g., esters or amides). acs.orgresearchgate.net These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric excess of the original sample. acs.org

Chiral Shift Reagents (CSRs) : These are typically metal complexes that can reversibly bind to the analyte. The interaction forms temporary diastereomeric complexes, which results in separate signals for the enantiomers in the NMR spectrum. nih.gov This technique is valuable for determining enantiomeric purity without chemical modification of the analyte. nih.gov

2D NMR Techniques : Two-dimensional NMR methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive data on the spatial arrangements of atoms within a molecule, which is crucial for confirming stereochemical assignments.

For example, the analysis of bis-MPA derivatives of 1,2-amino alcohols has been shown to be a general and reliable method for determining the absolute configuration of all four possible stereoisomers by comparing the chemical shifts in their ¹H NMR spectra. researchgate.net

Theoretical and Computational Investigations of 3 Amino 3 Methyl 2 Butanol

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of molecules like 3-Amino-3-methyl-2-butanol. DFT calculations, for instance at the B3LYP/6-31G* level of theory, can be employed to model its behavior in chemical reactions. These studies would typically focus on calculating key quantum chemical descriptors to understand the molecule's reactivity.

DFT can also be used to map the electrostatic potential (ESP) surface, which visually represents the charge distribution and predicts sites for electrostatic interactions. For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles.

Furthermore, reaction mechanisms involving this compound can be elucidated by locating and characterizing transition states. By calculating the activation energies for potential reaction pathways, such as nucleophilic attack at the β-carbon, researchers can predict the most favorable mechanism.

Table 1: Calculated Quantum Chemical Descriptors for a Hypothetical Amino Alcohol

| Descriptor | Value (arbitrary units) | Significance |

|---|---|---|

| HOMO Energy | -0.25 | Electron-donating ability |

| LUMO Energy | 0.05 | Electron-accepting ability |

| HOMO-LUMO Gap | 0.30 | Chemical reactivity/stability |

| Ionization Potential | 0.25 | Energy required to remove an electron |

Modeling of Molecular Interactions and Conformational Analysis

The biological and chemical activity of this compound is intrinsically linked to its three-dimensional structure and its ability to adopt different conformations. Conformational analysis is used to identify the stable geometries (conformers) of the molecule and the energy barriers between them.

Due to the presence of a rotatable carbon-carbon single bond between the chiral centers, this compound can exist in various staggered and eclipsed conformations. Computational methods can systematically rotate this bond and calculate the potential energy at each increment, generating a potential energy surface. The minima on this surface correspond to stable conformers. Intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups is expected to play a significant role in stabilizing certain conformations.

These studies help in understanding how the molecule might bind to a receptor or an enzyme's active site. The spatial arrangement of the functional groups is critical for molecular recognition and interaction.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various organic reactions. By modeling reaction pathways, chemists can gain insights into why certain products are favored over others.

For reactions involving this amino alcohol, DFT can be used to compare the activation energies of competing pathways. For example, in a reaction with an electrophile, it is possible to model the attack at either the nitrogen or the oxygen atom. The calculated activation barriers for these two pathways would indicate which atom is the more likely nucleophilic center under specific conditions.

Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions, can be calculated to pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This allows for a more nuanced prediction of regioselectivity and chemoselectivity.

Examination of Solvent Effects in Computational Studies

The solvent environment can significantly influence the structure, reactivity, and reaction mechanisms of this compound. Computational studies must account for these effects to provide realistic predictions.

Polarizable Continuum Models (PCMs) are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method is effective for modeling the bulk electrostatic effects of the solvent on the solute. PCMs can be used to study how the stability of different conformers or the energies of transition states change in solvents of varying polarity. For instance, polar solvents are expected to stabilize charged intermediates and transition states, potentially lowering activation barriers.

For reactions where specific solvent-solute interactions, such as hydrogen bonding, are crucial, explicit solvent models may be employed. In these models, a number of solvent molecules are included in the calculation along with the solute molecule. This provides a more detailed and accurate picture of the local solvent environment but is computationally more demanding.

Analytical Methodologies for Structural and Stereochemical Characterization

Spectroscopic Techniques for Structural Confirmation (e.g., Infrared Spectroscopy)

Spectroscopic methods provide foundational information about the molecular structure of 3-amino-3-methyl-2-butanol by probing the vibrations of its chemical bonds. Infrared (IR) spectroscopy, in particular, is highly effective for identifying the key functional groups present in the molecule.

The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its hydroxyl (-OH), amino (-NH₂), and alkyl (C-H) groups. The presence of both an amino and a hydroxyl group allows for the formation of hydrogen-bonding patterns, which can be identified through IR spectroscopy. A vapor phase IR spectrum is available for this compound in public databases. spectrabase.comnih.gov

Key vibrational frequencies observed in the IR spectrum are used to confirm the presence of the compound's characteristic functional groups. While specific peak values can vary slightly based on the sample preparation and phase (e.g., liquid film, gas), typical regions of absorption are well-established.

Table 1: Characteristic Infrared (IR) Spectroscopy Data for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad |

| N-H (Amine) | Stretching | 3400 - 3250 | Medium, Often two bands for -NH₂ |

| C-H (Alkane) | Stretching | 3000 - 2850 | Strong |

| N-H (Amine) | Bending (Scissoring) | 1650 - 1580 | Medium to Strong |

This table presents generalized data for the functional groups found in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and three-dimensional arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural confirmation and differentiation between isomers. thermofisher.com

The structure of this compound contains a chiral center at the carbon atom bonded to the hydroxyl group (C2). This chirality renders the two methyl groups attached to the adjacent quaternary carbon (C3) diastereotopic. Consequently, these methyl groups are chemically non-equivalent and are expected to produce distinct signals in both ¹H and ¹³C NMR spectra, a key feature for structural verification. youtube.comstudy.com

For complex stereochemical analysis, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. These methods can confirm spatial arrangements and resolve structural ambiguities, which is crucial for assigning the relative stereochemistry of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position (Structure-based) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| C1-H₃ (Methyl on C2) | ~1.1 | ~15-20 | Doublet |

| C2-H (CH-OH) | ~3.5 | ~70-75 | Quartet |

| C3 (Quaternary C-NH₂) | - | ~55-60 | Singlet (in ¹³C) |

| C4/C5-H₃ (Diastereotopic Methyls on C3) | ~1.0-1.2 (two signals) | ~20-30 (two signals) | Two Singlets (in ¹H) |

| O-H (Hydroxyl) | Variable | - | Singlet, Broad |

Note: Predicted values are estimates. Actual chemical shifts can vary based on solvent and experimental conditions.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) is the most common method used for these purposes.

For purity analysis, reversed-phase HPLC using a C18 column is a suitable method. Detection is typically performed using a UV detector, although the amino alcohol chromophore is weak. For enhanced sensitivity and quantitative analysis, HPLC can be coupled with mass spectrometry (LC-MS).

Determining the enantiomeric excess is critical when the compound is used in chiral applications. This is achieved using chiral chromatography. The enantiomers can be separated either directly on a chiral stationary phase (chiral HPLC) or indirectly by derivatizing the amino alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like C18). google.comgoogle.com For instance, derivatization with reagents like (R)-α-methyl-2-naphthalene acetyl chloride allows for the separation and quantification of the resulting diastereomers by HPLC. google.com Monitoring the enantiomeric excess can also be accomplished via chiral HPLC or polarimetry.

Table 3: Typical HPLC Methodologies for this compound Analysis

| Analysis Type | Chromatographic Method | Column Type | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Purity Assessment | Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water with buffer | UV (210–220 nm) or Mass Spectrometry (MS) |

| Enantiomeric Excess (Indirect) | Reversed-Phase HPLC (after derivatization) | C18 | Acetonitrile/Buffered aqueous solution | UV (e.g., 254 nm, depending on derivatizing agent) |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3-amino-3-methyl-2-butanol in laboratory settings?

- Answer : Follow standard precautions for amino alcohols: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste . Ensure eye-wash stations and safety showers are accessible.

Q. How should this compound be stored to maintain stability?

- Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Keep in a cool, dry environment (2–8°C) away from ignition sources. Avoid exposure to moisture, as hygroscopicity may degrade the compound. Stability data under extreme pH or temperature conditions are limited; conduct preliminary stability assays if experimental conditions deviate from standard storage .

Q. What analytical methods are suitable for assessing the purity of this compound?

- Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 210–220 nm for amine detection). Compare retention times against certified standards. For quantitative analysis, combine with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR; e.g., ¹H/¹³C NMR for structural confirmation). Purity thresholds should align with published standards for similar amino alcohols (>97% by HPLC) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher enantiomeric excess?

- Answer : Explore asymmetric hydrogenation of ketone precursors (e.g., 3-methyl-2-butanone) using chiral catalysts like Ru-BINAP complexes. Alternatively, employ enzymatic resolution with lipases or transaminases to separate enantiomers. Monitor enantiomeric excess via chiral HPLC or polarimetry. Recent studies on valinol derivatives suggest Boc-protection of the amine group during synthesis improves yield and selectivity .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model nucleophilic attack at the β-carbon. Solvent effects can be simulated using polarizable continuum models (PCM). Compare activation energies for reactions with electrophiles (e.g., aldehydes) to identify optimal conditions. PubChem data for analogous compounds (e.g., InChI/SMILES strings) can validate computational models .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Answer : Conduct accelerated stability studies at pH 3–10 (buffered solutions) and analyze degradation products via LC-MS. The amine group’s pKa (~9–10) suggests protonation dominates in acidic conditions, reducing nucleophilicity. Under basic conditions, deprotonation may enhance reactivity but risk oxidation. Use kinetic modeling to extrapolate shelf-life under varying pH .

Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Answer : For stereochemical analysis, use 2D NMR (COSY, NOESY) to confirm spatial arrangements. Infrared spectroscopy (IR) can identify hydrogen-bonding patterns between the amine and hydroxyl groups. X-ray crystallography of crystalline derivatives (e.g., HCl salts) provides definitive structural data. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Answer : Re-evaluate solubility via gravimetric analysis: saturate solvents (e.g., water, ethanol, DMSO) with the compound, filter, and quantify dissolved mass via evaporation. Control for temperature (±0.5°C) and agitation. Compare results with published solubility parameters (Hansen solubility parameters) and computational predictions using COSMO-RS .

Methodological Notes

- Data Interpretation : Cross-validate experimental results with computational models (e.g., Gaussian, Schrödinger Suite) and literature on structurally similar compounds (e.g., valinol, ).

- Safety Compliance : Adhere to EPA guidelines for disposal and OSHA standards for workplace exposure. Document risk assessments for institutional review .

- Advanced Characterization : Collaborate with facilities offering high-resolution mass spectrometry (HRMS) or synchrotron X-ray sources for unambiguous structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.